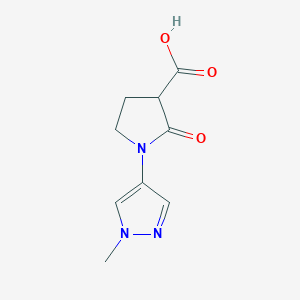

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrrolidine moieties in its structure makes it a versatile scaffold for the development of new pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyrrolidine derivative under acidic or basic conditions. For example, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-oxopyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-1H-pyrazole-4-carboxylic acid

- 2-oxopyrrolidine-3-carboxylic acid

- 1-methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and pyrrolidine rings. This structural feature enhances its versatility and potential for diverse applications in medicinal chemistry and organic synthesis .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound notable for its unique structure, which integrates a pyrazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₄O₃, with a CAS number of 1528717-87-4. Its structure features a carboxylic acid group at the third position and a 1-methyl-1H-pyrazol-4-yl substituent at the first position, contributing to its biological properties.

Anticancer Activity

Research has highlighted the anticancer potential of derivatives related to this compound. In studies involving A549 human lung adenocarcinoma cells, various derivatives were tested for their cytotoxic effects. For instance, compounds derived from similar structures exhibited varying levels of cytotoxicity when compared to standard chemotherapeutic agents like cisplatin. Notably, some derivatives demonstrated significant reductions in cell viability, suggesting potential as anticancer agents.

| Compound | Cell Viability (%) | Comparison with Cisplatin |

|---|---|---|

| This compound | 78–86% | Less effective than cisplatin |

| Compound A (related derivative) | 66% | More potent than control |

This table summarizes the findings from cytotoxicity assays, indicating that while some compounds show promise, further optimization is necessary to enhance their efficacy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have investigated various derivatives against Gram-positive bacteria and drug-resistant fungi. The results indicated that certain modifications could enhance antimicrobial activity, warranting further exploration for therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific cellular targets. Interaction studies are essential for understanding how this compound affects cellular pathways and contributes to its anticancer and antimicrobial activities.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various derivatives of 5-oxopyrrolidine and evaluated their anticancer activity using MTT assays on A549 cells. The study found that specific substitutions on the pyrrolidine scaffold significantly influenced cytotoxicity.

- Comparative Analysis : Another research effort compared the biological activity of structurally similar compounds, revealing that variations in substituents could lead to marked differences in pharmacokinetics and therapeutic profiles.

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-11-5-6(4-10-11)12-3-2-7(8(12)13)9(14)15/h4-5,7H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMWURJPUVTBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.